trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

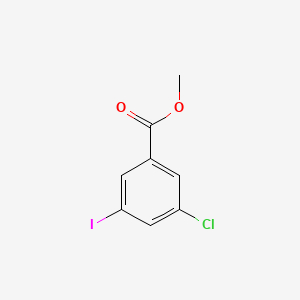

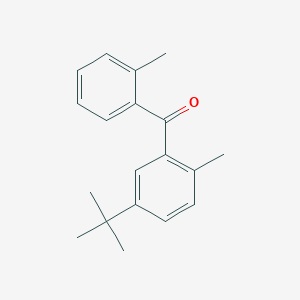

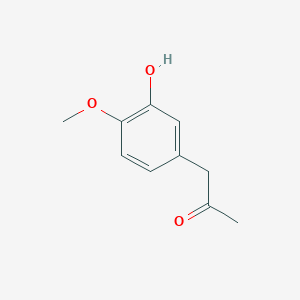

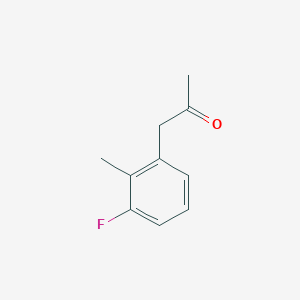

“trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733741-17-8 . The compound is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” contains a total of 37 bonds . These include 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The structure also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Scientific Research Applications

1. Analytical Chemistry Applications

Trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and its related compounds have been utilized in analytical chemistry. A method involving solid-phase extraction followed by gas chromatography-tandem mass spectrometry was developed to determine major metabolites of synthetic pyrethroids in human urine, showcasing its application in toxicology and environmental monitoring studies (Arrebola et al., 1999).

2. Drug Design and Isostere Applications

The cyclopentane-1,3-dione unit, closely related to trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, has been explored as a carboxylic acid isostere in drug design. Its properties suggest that it can effectively substitute for the carboxylic acid functional group, offering potential in the development of thromboxane A2 receptor antagonists (Ballatore et al., 2011).

3. Chemical Separation and Synthesis Techniques

Trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and similar compounds have been subject to separation and synthesis studies. For instance, methods for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid have been developed, demonstrating its significance in chemical synthesis and isomer separation (Péter & Fülöp, 1995).

4. Conformational Studies in Chemistry

There is interest in the conformational analysis of cyclopentane-based compounds. For example, 1-amino-2-phenylcyclopentane-1-carboxylic acid, an analogue of phenylalanine, was studied to understand its conformational preferences, highlighting the importance of these compounds in understanding molecular structure and behavior (Casanovas et al., 2008).

properties

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKRDFOFRNIAIY-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641339 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-17-8 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)